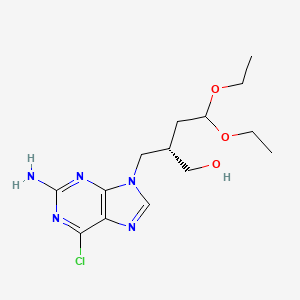
(S)-2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are often studied for their potential biological activities, including antiviral, anticancer, and other therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as purine derivatives and suitable alcohols.
Reaction Steps: The key steps may include alkylation, chlorination, and amination reactions.
Reaction Conditions: These reactions are often carried out under controlled conditions, such as specific temperatures, pH levels, and the use of catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using larger reactors, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol can undergo several types of chemical reactions:
Oxidation: The compound may be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution Reagents: Halogenating agents, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: May be used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of (S)-2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological pathways.
Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interfere with nucleic acid synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine Derivatives: Compounds like adenosine and its analogs share structural similarities.
Purine Nucleosides: Other purine nucleosides, such as guanosine and inosine, are related compounds.
Uniqueness
(S)-2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol is unique due to its specific chemical structure, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Propiedades
Fórmula molecular |
C14H22ClN5O3 |
|---|---|
Peso molecular |
343.81 g/mol |
Nombre IUPAC |
(2S)-2-[(2-amino-6-chloropurin-9-yl)methyl]-4,4-diethoxybutan-1-ol |
InChI |
InChI=1S/C14H22ClN5O3/c1-3-22-10(23-4-2)5-9(7-21)6-20-8-17-11-12(15)18-14(16)19-13(11)20/h8-10,21H,3-7H2,1-2H3,(H2,16,18,19)/t9-/m0/s1 |
Clave InChI |
NHWJYWWOSHBICB-VIFPVBQESA-N |
SMILES isomérico |
CCOC(C[C@@H](CN1C=NC2=C1N=C(N=C2Cl)N)CO)OCC |
SMILES canónico |
CCOC(CC(CN1C=NC2=C1N=C(N=C2Cl)N)CO)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


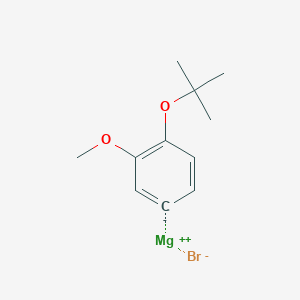

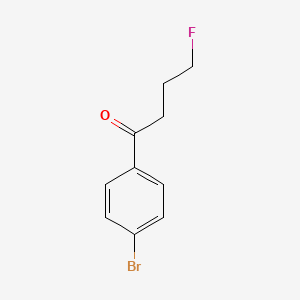
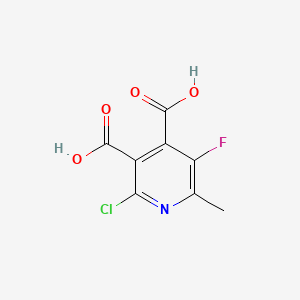



![4-[(2',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14898459.png)
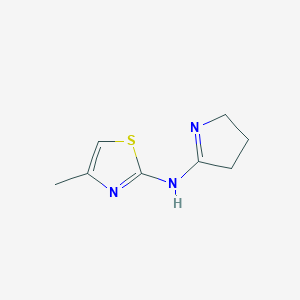
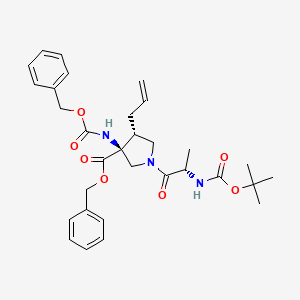
![7-ethyl-5-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B14898477.png)
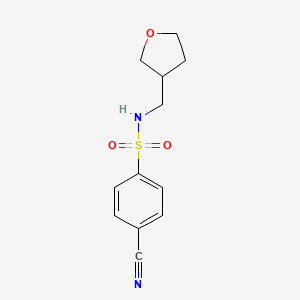

![4-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol](/img/structure/B14898495.png)
